molecular formula C18H18O4 B2854624 (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 358656-59-4

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2854624
CAS No.: 358656-59-4
M. Wt: 298.338
InChI Key: LABXLRQBRJUXNG-VQHVLOKHSA-N
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Description

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone system flanked by two aromatic rings: a 3,4-dimethoxyphenyl group at the β-position and a 3-methoxyphenyl group at the α-position. This compound is synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions, analogous to methods described for structurally related chalcones . The (2E)-configuration of the enone system is critical for its biological activity and molecular interactions.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-15-6-4-5-14(12-15)16(19)9-7-13-8-10-17(21-2)18(11-13)22-3/h4-12H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABXLRQBRJUXNG-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activities associated with this specific compound, supported by relevant research findings and data.

  • Molecular Formula : C18H18O4
  • Molecular Weight : 298.33 g/mol
  • CAS Number : 144309-49-9

1. Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it enhances the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
    • It has been shown to arrest the cell cycle at the G2/M phase in several cancer cell lines, inhibiting proliferation and promoting cell death .
Cell LineIC50 (µM)Mechanism
HeLa (cervical cancer)15Apoptosis induction via caspase activation
MCF-7 (breast cancer)12G2/M phase arrest
K562 (leukemia)10Increased ROS levels leading to apoptosis

2. Anti-inflammatory Effects

Chalcones are noted for their anti-inflammatory properties. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and enzymes.

  • Research Findings :
    • The compound significantly reduces levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
    • It also inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

3. Antioxidant Activity

The antioxidant capabilities of this compound contribute to its protective effects against oxidative stress.

  • Mechanism :
    • The compound scavenges free radicals and reduces lipid peroxidation, thereby protecting cellular components from oxidative damage .
Assay TypeResult
DPPH Scavenging ActivityIC50 = 25 µM
ABTS AssayIC50 = 30 µM

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Inhibition of Inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this chalcone derivative resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and application:

Antioxidant Activity

Chalcones have been documented for their antioxidant properties, which can protect cells from oxidative stress. Studies indicate that (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems.

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)% Inhibition at 50 µM
HepG22085
NCI-H6611590
KB2580

These results suggest its potential as a lead compound for developing anticancer agents targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The findings are summarized below:

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230
Candida albicans1040

These results indicate that the compound could serve as a basis for developing new antimicrobial agents.

Material Science Applications

Beyond biological applications, chalcones like this compound are explored for their potential use in material science:

Organic Light Emitting Diodes (OLEDs)

Chalcones have been investigated as materials for OLEDs due to their favorable electronic properties and ability to emit light upon excitation. Their structural versatility allows for modifications that can tailor their photophysical properties.

Photovoltaics

Research into the use of chalcones in organic photovoltaics has shown promise due to their ability to absorb light and convert it into electrical energy efficiently.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chalcones

Chalcones with methoxy and hydroxyl substituents exhibit diverse physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally similar derivatives:

Table 1: Substituent Effects on Physical and Crystallographic Properties

Compound Name Substituents (α/β-positions) Melting Point (°C) Dihedral Angle (°) Stabilizing Interactions Reference
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)propenone α: 3-OCH₃; β: 3,4-(OCH₃)₂ Not reported Not reported Predicted π-π stacking, C–H···O
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)propenone α: 4-OH; β: 3,4-(OCH₃)₂ Not reported 19.34 O–H···O H-bonds, π-π stacking
(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)propenone α: 4-Br; β: 3,4-(OCH₃)₂ Not reported Not reported Halogen interactions, C–H···O
(E)-3-(3,4-Dimethoxyphenyl)-1-(quinolin-6-yl)propenone α: Quinolin-6-yl; β: 3,4-(OCH₃)₂ Not reported Not reported π-π stacking, van der Waals
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)propenone α: 2,5-(OCH₃)₂; β: 2,3,4-(OCH₃)₃ Not reported Not reported Methoxy packing, C–H···O

Key Observations:

This may lower solubility in polar solvents but enhance lipophilicity, favoring membrane permeability.

Crystal Packing and Dihedral Angles :

  • In the 4-hydroxyphenyl analog, the dihedral angle between the α- and β-rings is 19.34°, stabilized by O–H···O hydrogen bonds . The target compound’s 3-methoxy group likely induces steric hindrance, altering the dihedral angle and favoring weaker C–H···O or van der Waals interactions.

Biological Activity :

  • Methoxy-rich chalcones (e.g., 3,4,5-trimethoxy derivatives) show potent anticancer activity by inhibiting STAT3/NF-κB pathways . The target compound’s 3,4-dimethoxy-β-ring may similarly modulate these pathways, though the 3-methoxy-α-ring’s role requires further study.
  • Antimicrobial activity correlates with methoxy substitution patterns. For example, isoxazole-linked chalcones with 3,4-dimethoxy groups exhibit MIC values <10 µg/mL .

Analytical Techniques:

  • X-ray Crystallography: Structures of related chalcones were solved using SHELX and refined via OLEX2 . The target compound’s crystal structure would likely exhibit similar enone planarity (bond length: ~1.28 Å for C=C, ~1.23 Å for C=O) .
  • Hirshfeld Surface Analysis : Used to quantify intermolecular interactions in halogenated analogs ; applicable to the target compound for mapping methoxy-methyl interactions.

Q & A

Q. Table 1: Reaction Optimization

ParameterCondition RangeImpact on Yield
SolventEthanol vs. DMFDMF: +10–15%
Temperature (°C)60 vs. 80Higher temp: Faster kinetics
Catalyst Loading10% vs. 20% NaOH20%: Marginal gain

Basic: Which spectroscopic techniques are most reliable for confirming the E-configuration and functional groups of this chalcone?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for trans-olefinic protons (δ 7.5–8.0 ppm, J = 15–16 Hz). Methoxy groups appear as singlets (δ 3.8–4.0 ppm).
    • ¹³C NMR : Carbonyl (C=O) at δ 190–200 ppm; olefinic carbons at δ 120–140 ppm .
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and C=C at ~1600 cm⁻¹ .
  • X-ray Crystallography : Definitive proof of geometry (e.g., C–C bond lengths: 1.32–1.35 Å for E-configuration) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Assay Standardization : Use established protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) with controls (e.g., doxorubicin for cancer).
  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Structural Analogs : Compare with derivatives (e.g., 4-chloro or 4-bromo analogs) to isolate substituent effects .

Q. Table 2: Comparative Bioactivity of Analogs

SubstituentIC₅₀ (Cancer)MIC (Antimicrobial)
3,4-Dimethoxy12 µM25 µg/mL
4-Chloro8 µM50 µg/mL

Advanced: What computational strategies predict electronic properties and reactivity for structure-activity relationship (SAR) studies?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (e.g., 4.5–5.0 eV indicates charge-transfer potential).
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., tubulin for anticancer activity). Focus on π-π stacking with methoxy groups .

Q. Figure 1: HOMO-LUMO Distribution

  • HOMO : Localized on methoxyphenyl rings.
  • LUMO : Centered on carbonyl and olefinic regions.

Advanced: How to design experiments for studying nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • Single-Crystal Analysis : Measure hyperpolarizability (β) via Kurtz-Perry powder technique. Orthorhombic crystals (space group Pbca) show β values ~10⁻³⁰ esu due to charge asymmetry .
  • Z-Scan Technique : Determine nonlinear refractive index (n₂) using a laser source (e.g., 532 nm).
  • Correlation with Structure : Electron-withdrawing groups (e.g., Cl) enhance NLO response compared to methoxy .

Advanced: How to address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Isomeric Purity : Confirm E/Z ratio via NOESY (absence of cross-peaks between olefinic protons).
  • Solvent Artifacts : Avoid DMSO in NMR if keto-enol tautomerism is suspected.
  • Crystallographic Validation : Compare unit cell parameters (e.g., a = 9.43 Å, b = 13.93 Å) with literature .

Basic: What are the key stability considerations for long-term storage of this chalcone?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group.
  • Oxygen Exposure : Argon blanket minimizes oxidation of methoxy groups .

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